Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at position 5 and a methyl carboxylate at position 4. The thiazole ring is further functionalized via an amide linkage to a piperidin-3-ylcarbonyl group, which is connected to a 4,6-dimethylpyrimidin-2-yl moiety. This structural architecture integrates multiple pharmacophoric elements: the thiazole and pyrimidine rings are common in bioactive molecules, often contributing to interactions with enzymes or receptors, while the piperidine moiety may enhance solubility or modulate pharmacokinetics .
The compound’s synthesis likely involves multi-step coupling reactions, such as amide bond formation between a thiazole-carboxylic acid derivative and a piperidine intermediate, followed by pyrimidine ring functionalization. Structural determination of such complexes typically employs crystallographic tools like SHELX for refinement, ensuring precise atomic-level resolution .
Properties
Molecular Formula |
C20H27N5O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H27N5O3S/c1-11(2)16-15(18(27)28-5)23-20(29-16)24-17(26)14-7-6-8-25(10-14)19-21-12(3)9-13(4)22-19/h9,11,14H,6-8,10H2,1-5H3,(H,23,24,26) |
InChI Key |
FTUVPVUCXVVZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic Acid
-
Starting Materials : 2-Chloro-4,6-dimethylpyrimidine and piperidine-3-carboxylic acid.
-
Reaction Conditions :
-
Yield : 68–72% after recrystallization from ethanol/water (1:1).
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | DMF |
| Base | Triethylamine |
| Reaction Time | 12–18 hours |
| Purification Method | Ethanol/water recrystallization |
Synthesis of the Thiazole Core: 2-Amino-5-isopropyl-1,3-thiazole-4-carboxylate
The thiazole ring is constructed using a Hantzsch thiazole synthesis variant:
Thiazole Formation via Cyclization
-
Starting Materials : Ethyl 3-ethoxyacrylate, thiourea, and isopropyl bromide.
-
Procedure :
-
Yield : 70–79% after column chromatography (petroleum ether/ethyl acetate).
| Step | Conditions |
|---|---|
| Bromination | NBS, dioxane/water, −10°C |
| Cyclization | Thiourea, 80°C, 1 hour |
| Alkylation | K₂CO₃, DMF, 24 hours |
| Key Intermediate | Ethyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate |
Coupling of the Pyrimidine-Piperidine and Thiazole Moieties
The final step involves forming the amide bond between the two subunits:
Amide Bond Formation
-
Reagents :
-
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid.
-
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.
-
Coupling agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
-
Conditions :
-
Reaction in anhydrous dichloromethane (DCM) at room temperature for 24 hours.
-
Triethylamine (TEA) as a base.
-
-
Yield : 65–70% after silica gel chromatography.
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | DCM |
| Base | Triethylamine |
| Reaction Time | 24 hours |
| Purification | Silica gel chromatography |
Optimization and Challenges
Steric Hindrance Mitigation
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions can yield diverse products, such as substituted thiazoles or piperidines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is being investigated for its ability to inhibit tumor growth. Thiazole-based compounds have been shown to interfere with cancer cell proliferation and induce apoptosis, making them candidates for further development as anticancer drugs .
Anticonvulsant Properties
Thiazole derivatives have also been linked to anticonvulsant activity. Studies suggest that modifications in the thiazole ring can enhance the efficacy of these compounds against seizures. The specific structure of this compound may contribute to its potential effectiveness in treating epilepsy or other seizure disorders .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act by modulating specific signaling pathways involved in cell growth and survival. The presence of the pyrimidine and piperidine moieties could enhance interaction with biological targets .
Clinical Trials and Research Studies
Ongoing research includes preclinical studies aimed at evaluating the safety and efficacy of this compound in various models of disease. The results from these studies are critical for determining whether it can progress to clinical trials .
Case Study: Anticancer Efficacy
In a study published by MDPI, thiazole derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). This compound demonstrated superior efficacy compared to standard treatments like 5-fluorouracil .
Case Study: Seizure Models
A preclinical evaluation assessed the anticonvulsant properties of various thiazole derivatives, including methyl 2-{...}. The compound showed promising results in models induced by pentylenetetrazol (PTZ), indicating potential for development as an anticonvulsant medication .
Mechanism of Action
Targets: Investigating its molecular targets (e.g., enzymes, receptors) is crucial.
Pathways: Understanding how it affects cellular processes (e.g., signal transduction, metabolism).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Pyrimidine Hybrids
A structurally related compound, 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (), shares the thiazole-pyrimidine scaffold but differs in substituents. Key comparisons include:
- Substituent Effects: The target compound’s methyl carboxylate and isopropyl groups may enhance lipophilicity compared to the hydroxylphenylamino and cyano groups in the compound. This could influence solubility and membrane permeability.
- Melting Point: The compound exhibits a melting point of 242–243°C, likely due to hydrogen bonding from the hydroxyl and amino groups.
Piperidine-Pyrimidine Derivatives
Compounds like 1-(Pyrimidin-2-yl)piperidin-3-ol () highlight the role of the piperidine-pyrimidine motif. Differences include:
- Functionalization : The target compound’s piperidine is acylated, forming a carbonyl linkage to the thiazole, whereas ’s derivative has a hydroxyl group. Acylation may reduce basicity and alter target binding .
- Bioactivity Implications : Piperidine derivatives often target central nervous system (CNS) receptors or enzymes. The thiazole-carboxylate addition in the target compound could redirect activity toward kinase inhibition or antimicrobial targets.
Bioactivity and Target Prediction Based on Structural Similarity
demonstrates that compounds with structural similarities cluster in bioactivity profiles. For example:
- Thiazole-Pyrimidine Hybrids : Such compounds frequently inhibit kinases (e.g., EGFR, VEGFR) or exhibit antimicrobial activity. The target compound’s thiazole-pyrimidine core may similarly engage ATP-binding pockets or disrupt bacterial cell walls .
- Piperidine Derivatives : These are prevalent in CNS drugs (e.g., antipsychotics) due to blood-brain barrier penetration. The target compound’s piperidinylcarbonyl group might confer moderate CNS activity, though esterification could limit this .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Bioactivity Clustering (Based on )
| Structural Feature | Associated Protein Targets | Example Activity |
|---|---|---|
| Thiazole-pyrimidine core | Kinases (EGFR, VEGFR), bacterial enzymes | Antiproliferative, antibacterial |
| Piperidine derivatives | Dopamine receptors, cytochrome P450 | Antipsychotic, metabolic modulation |
Biological Activity
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a piperidine moiety, and a pyrimidine derivative, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 427.54 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes. For instance, pyrimidine derivatives have been reported to inhibit Trypanosoma brucei AdoMetDC with IC50 values around 30 μM, indicating potential for antiparasitic activity .
- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial and antifungal properties. For example, a study indicated that certain pyrimidine-containing compounds exhibited moderate to significant antimicrobial activities against various pathogens .
- Cytotoxic Effects : Some thiazole derivatives have been shown to induce apoptosis in cancer cells. The specific pathways involved often include the modulation of cell cycle regulators and apoptosis-related proteins.
Study 1: Antiparasitic Activity
A study focusing on pyrimidineamine inhibitors highlighted the compound's ability to selectively inhibit the growth of T. brucei, demonstrating an effective concentration (EC50) of 5.6 μM after 48 hours of treatment . This suggests that this compound may share similar properties.
Study 2: Antimicrobial Efficacy
Research on thiazole derivatives noted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported in the range of 10–50 μg/mL for various derivatives, indicating strong antibacterial potential .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including condensation of pyrimidine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) with thiazole precursors. Key steps include refluxing in ethanol/acetic acid for cyclization and coupling reactions . To optimize yields, employ Design of Experiments (DoE) principles, varying parameters like temperature (80–120°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (e.g., HCl or sodium acetate). Monitor intermediates via TLC and HPLC to minimize side products .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to validate the thiazole-pyrimidine core and substituents. For example:
- -NMR peaks at δ 2.5–3.0 ppm confirm the piperidin-3-yl carbonyl group .
- IR absorption near 1680–1700 cm verifies ester and amide carbonyl bonds .
- High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±2 ppm) .
Q. How can purity be maximized during purification, particularly for scale-up synthesis?
- Methodological Answer : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) for small-scale purification. For larger batches, use recrystallization in ethanol/water mixtures (70:30 v/v) to isolate crystalline product with >98% purity. Monitor residual solvents (e.g., DMF, acetic acid) via GC-MS, adhering to ICH guidelines .
Advanced Research Questions
Q. How can conflicting -NMR data for the propan-2-yl group be resolved in structural elucidation?
- Methodological Answer : Discrepancies in splitting patterns (e.g., septet vs. doublet) may arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO- to observe dynamic behavior. Compare with computational models (DFT calculations) to simulate coupling constants and confirm stereoelectronic effects .
Q. What mechanistic insights explain the reactivity of the piperidin-3-yl carbonyl group in nucleophilic substitutions?
- Methodological Answer : The carbonyl’s electrophilicity is influenced by resonance stabilization from the pyrimidine ring. Conduct kinetic studies using Hammett plots with para-substituted aryl hydrazines to assess electronic effects. Monitor reaction rates via in situ FTIR for real-time analysis of intermediate formation .
Q. How does the thiazole-pyrimidine scaffold interact with biological targets, and what computational tools validate these interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with enzymes like dihydrofolate reductase. Validate using MD simulations (GROMACS) to assess stability of hydrogen bonds between the thiazole carboxylate and catalytic residues (e.g., Arg28). Compare with SAR data from analogues in .
Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies (ICH Q1A):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
